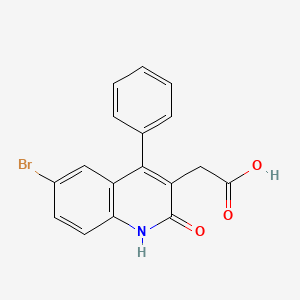

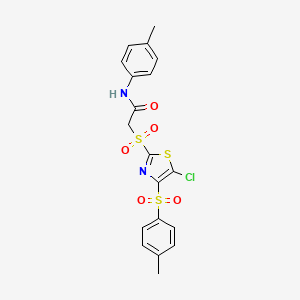

![molecular formula C19H20N4O4 B2549488 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941883-78-9](/img/structure/B2549488.png)

5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as those in the thiazolo[4,5-d]pyrimidine series, involves the creation of acyclonucleosides and acyclonucleotides derived from guanine analogues. These compounds are structurally similar to acyclonucleosides with known anti-herpesvirus activity . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds typically involve multi-step synthetic routes that may include condensation reactions, protection/deprotection of functional groups, and the introduction of amino substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been discussed, with crystal structures of certain derivatives being analyzed . These analyses provide insights into the three-dimensional conformation of the molecules, which is crucial for understanding their potential interactions with biological targets. The compound likely has a complex molecular structure due to the presence of multiple heterocyclic rings and substituents, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactions of related compounds involve transformations that introduce or modify functional groups to enhance biological activity or to probe the mechanism of action. For instance, the reaction of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid yields a sulfoxide derivative, while reaction with triphenylphosphine leads to a phosphonium salt . These reactions are indicative of the reactivity of the amino and thiomethyl groups, which may be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the compound's formulation and storage. The biological properties, such as antiviral activity, are also critical. For example, a related compound showed significant in vitro activity against human cytomegalovirus but not against other viruses . These properties are determined through experimental studies and are essential for the development of therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Carcinogenic Potential of Heterocyclic Amines

Research on heterocyclic amines (HCAs), which are structurally similar or related to the queried compound, has shown that these substances formed during the cooking of meat and fish at high temperatures have mutagenic and carcinogenic properties. Studies have explored the presence of HCAs like PhIP, MeIQx, and others in the urine of healthy volunteers consuming normal diets, indicating human exposure to these carcinogens through food. For example, the presence of carcinogenic heterocyclic amines in the urine of volunteers eating a normal diet but not in patients receiving parenteral alimentation suggests dietary exposure as a significant source of these compounds (Wakabayashi et al., 1993).

Impact on DNA and Genetic Material

Studies have shown the protective effects of certain compounds like gallic acid against DNA oxidation, suggesting a potential for mitigating the harmful effects of carcinogens, including those structurally related to the query compound. For instance, gallic acid demonstrated significant reduction in DNA migration attributable to oxidized pyrimidines and purines in lymphocytes, indicating its protective role against DNA damage from reactive oxygen species and possibly from HCAs (Ferk et al., 2011).

Environmental and Dietary Exposure

Research has also focused on the environmental and dietary exposure to various xenobiotics, including parabens and their metabolites, through food processing. A study on the intake of heterocyclic amines, polycyclic aromatic hydrocarbons (PAHs), nitrates, nitrites, nitrosamines, and acrylamide in an adult Spanish sample highlights the significance of understanding exposure levels to these compounds for public health assessments (Zapico et al., 2022).

Eigenschaften

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-4-11-10-20-17-15(18(24)23(3)19(25)22(17)2)16(11)21-12-5-6-13-14(9-12)27-8-7-26-13/h5-6,9-10H,4,7-8H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZRLRVWKFLMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NC3=CC4=C(C=C3)OCCO4)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

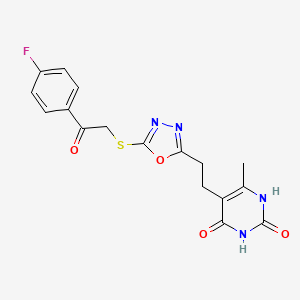

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)

![1-(Furan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2549411.png)

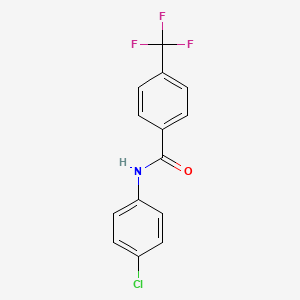

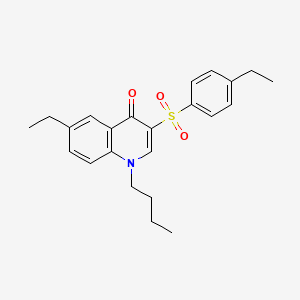

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549413.png)

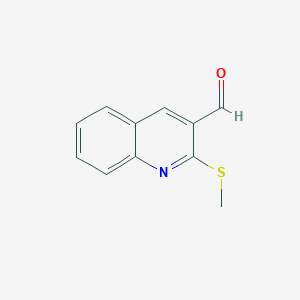

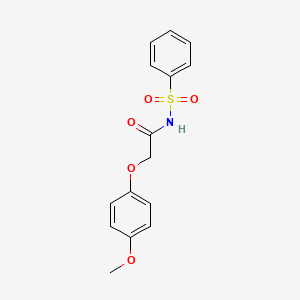

![N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2549423.png)

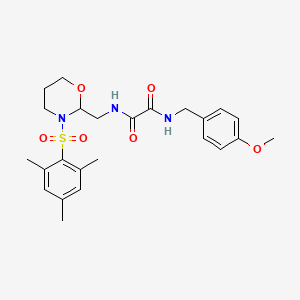

![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2549424.png)

![ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)